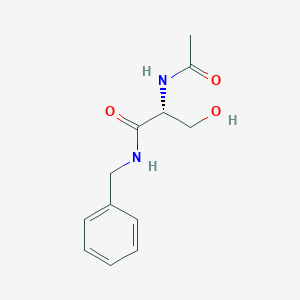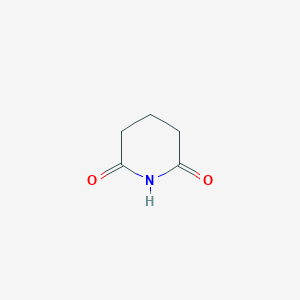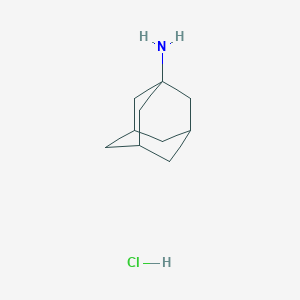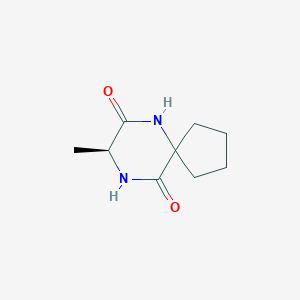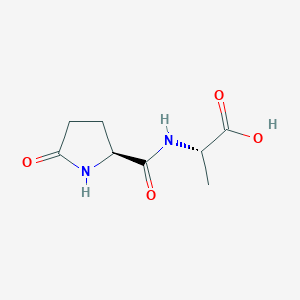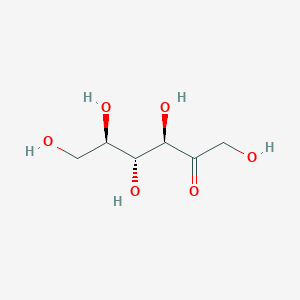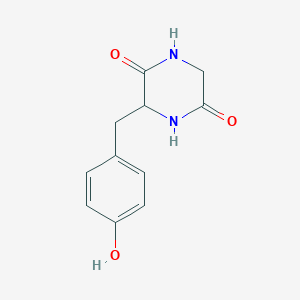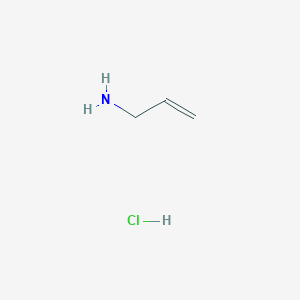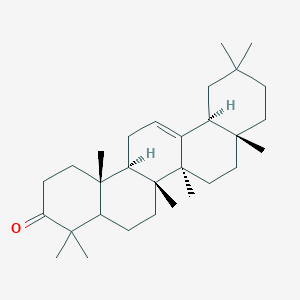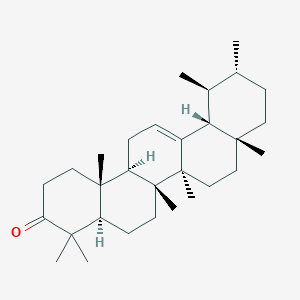![molecular formula C20H12O B196084 9-Hydroxybenzo[a]pyrene CAS No. 17573-21-6](/img/structure/B196084.png)
9-Hydroxybenzo[a]pyrene
Descripción general
Descripción
9-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene . It has a molecular formula of C20H12O and a molecular weight of 268.3 g/mol . It is also known by other synonyms such as benzo[a]pyren-9-ol, 9-Hydroxy Benzopyrene, and others .
Synthesis Analysis
The synthesis of 9-Hydroxybenzo[a]pyrene has been reported in several studies . One of the indirect methods of pyrene synthesis involves the tetrahydropyrene (THPy) approach, which allows the performance of electrophilic aromatic substitutions (EAS) at positions 2 and 7 on pyrene .Molecular Structure Analysis
The molecular structure of 9-Hydroxybenzo[a]pyrene consists of five fused aromatic rings . The InChI and Canonical SMILES representations provide a detailed description of its molecular structure .Physical And Chemical Properties Analysis
9-Hydroxybenzo[a]pyrene has a molecular weight of 268.3 g/mol and a XLogP3 value of 5.8, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor .Aplicaciones Científicas De Investigación
Metabolic Activation and DNA Binding
9-Hydroxybenzo[a]pyrene has been extensively studied for its role in metabolic activation and binding to DNA. Studies reveal that its metabolites bind significantly to DNA, a process that is affected by different cellular constituents and nuclear metabolism. This binding is critical in understanding the interaction of 9-hydroxybenzo[a]pyrene with genetic material, with implications for understanding mutagenic and carcinogenic processes (Guenthner, Jernström, & Orrenius, 1979; Lubet, Capdevila, & Prouoh, 1979).
Role in Mutagenicity
Research indicates that 9-hydroxybenzo[a]pyrene is more effective as a pre-mutagen than benzo(a)pyrene itself. It is metabolically activated to moieties that alkylate exogenous DNA, suggesting its significant role in mutagenesis (Ribeiro, Kirkby, Hirom, & Millburn, 1986; Owens, Koteen, & Legraverend, 1979).
Influence on Carcinogenicity
Several studies have examined the carcinogenic potential of 9-hydroxybenzo[a]pyrene and its derivatives. Notably, some phenols of benzo(a)pyrene, including 9-hydroxybenzo(a)pyrene, were found not to be carcinogenic to mouse skin. This insight is crucial for understanding the carcinogenic pathways and potential of various benzo(a)pyrene derivatives (Kapitulnik, Levin, Yagi, Jerina, & Conney, 1976).
Interaction with Cellular Components
The interaction of 9-hydroxybenzo[a]pyrene with various cellular components, such as nucleophiles and DNA, is critical in understanding its behavior in biological systems. The binding of its metabolites to DNA is influenced by the presence of cellular nucleophiles, indicating a selective trapping mechanism in cellular environments (Guenthner, Jernström, & Orrenius, 1980).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzo[a]pyren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBXCAFTKLFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170012 | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxybenzo[a]pyrene | |
CAS RN |
17573-21-6 | |
| Record name | 9-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxybenzo[a]pyrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



